N-Acetyl-L-Valine-15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Acetyl-L-Valine-15N is a labeled amino acid derivative where the nitrogen atom is isotopically enriched with nitrogen-15. This compound is a variant of N-Acetyl-L-Valine, an N-acyl-alpha amino acid. The isotopic labeling with nitrogen-15 makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-Valine-15N typically involves the acetylation of L-Valine-15N. The process begins with L-Valine-15N, which is reacted with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the carboxyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is typically carried out in specialized facilities equipped with advanced analytical instruments to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Peptide Coupling Reactions

N-Acetyl-L-Valine-15N is used in peptide synthesis as a protected amino acid. Examples include:

-

Carbodiimide-Mediated Coupling : Reacts with amines (e.g., glycine tert-butyl ester) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane/DMF. Yields exceed 90% .

-

Solid-Phase Synthesis : Incorporated into peptide chains via Fmoc chemistry, with the acetyl group stabilizing the N-terminus during elongation .

Key Reaction :

N-Acetyl-L-Valine-15N+H2N-REDC/HOBtN-Acetyl-L-Val-15N-R+H2O

Conditions: 0–25°C, 12–24 h, pH 7–8 .

Enzymatic and Metabolic Reactions

-

Hydrolysis : Enzymatic cleavage by acylases or proteases removes the acetyl group, releasing L-valine-15N. This reaction is critical for studying nitrogen metabolism in vivo .

-

Isotope Tracing : In carbon tetrachloride (CCl4)-induced liver injury models, 15N from N-Acetyl-L-Valine-15N is incorporated into serum albumin and tissue proteins, demonstrating impaired hepatic nitrogen utilization .

Table 2: Metabolic Incorporation Data

| Tissue | 15N Enrichment (CCl4-Rats) | Control Rats |

|---|---|---|

| Liver Protein | 12.3 ± 1.2 ppm | 18.5 ± 2.1 ppm |

| Skeletal Muscle | 8.7 ± 0.9 ppm | 14.2 ± 1.5 ppm |

| Brain (Non-protein) | 5.4 ± 0.6 ppm | 3.1 ± 0.3 ppm |

| Source: |

Stability and Degradation

Scientific Research Applications

Metabolic Research

N-Acetyl-L-Valine-15N is used extensively in metabolic studies to trace nitrogen pathways and understand amino acid metabolism. The nitrogen-15 isotope allows researchers to monitor the fate of nitrogen within biological systems, providing insights into metabolic disorders and muscle recovery processes.

Key Studies :

- A study demonstrated that this compound could effectively trace amino acid metabolism in vivo, highlighting its role in protein synthesis and energy production during exercise recovery .

NMR Spectroscopy

The compound's favorable NMR properties due to the nitrogen-15 isotope make it ideal for studying molecular structures and dynamics. It enhances sensitivity and resolution in nuclear magnetic resonance experiments, allowing for detailed analysis of protein interactions and conformational changes.

Applications :

- Used to study protein dynamics in various biological contexts, including enzyme-substrate interactions and conformational changes during metabolic processes.

Drug Development

In pharmacokinetic studies, this compound helps investigate the behavior of nitrogen-containing compounds within biological systems. This application is crucial for understanding drug metabolism and optimizing therapeutic interventions.

Case Studies :

- Research has shown that the compound can be utilized to assess how modifications affect drug efficacy and bioavailability, particularly in developing therapies for metabolic disorders .

As an essential amino acid derivative, this compound plays a critical role in protein synthesis and metabolic pathways. The acetylation improves solubility and stability, facilitating its tracking in metabolic studies using techniques such as NMR spectroscopy.

Metabolic Pathways

This compound participates in several metabolic processes:

- Amino Acid Metabolism : Influences the bioavailability of other amino acids.

- Trophic Position Estimation : The nitrogen-15 label allows researchers to estimate trophic positions in ecological studies, as nitrogen isotopes accumulate in organisms higher up the food chain.

Experimental Applications

The incorporation of this compound into experimental designs has proven beneficial across various fields:

Case Studies

- Muscle Recovery Studies : Used as a tracer to investigate how branched-chain amino acids influence muscle protein synthesis and insulin signaling pathways.

- Ecological Impact Research : Utilized to estimate trophic levels among marine organisms by analyzing δ15N values, inferring dietary relationships and energy flow within ecosystems .

- Amino Acid Catabolism Studies : Highlighted the role of gut microbiota in modulating the metabolism of essential amino acids like this compound, emphasizing its importance in nutrient bioavailability.

Mechanism of Action

The mechanism of action of N-Acetyl-L-Valine-15N is primarily related to its role as a labeled amino acid. In NMR spectroscopy, the nitrogen-15 isotope provides enhanced sensitivity and resolution, allowing for detailed analysis of molecular structures and interactions. The compound interacts with molecular targets through its amino and carboxyl groups, participating in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-L-Valine: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.

N-Acetyl-D-Valine: The D-isomer of the compound, which has different stereochemistry and may exhibit different biological activities.

L-Valine-15N: The non-acetylated version of the compound, used in studies focusing on the amino acid itself.

Uniqueness

N-Acetyl-L-Valine-15N is unique due to its isotopic labeling with nitrogen-15, which provides significant advantages in NMR spectroscopy and other analytical techniques. This labeling allows for more precise and detailed studies of molecular structures and dynamics, making it a valuable tool in various scientific research fields.

Biological Activity

N-Acetyl-L-Valine-15N is a stable isotope-labeled derivative of the essential amino acid L-Valine, characterized by the incorporation of the nitrogen-15 isotope. This modification enhances its utility in various biochemical and pharmaceutical research applications, particularly in studies involving protein dynamics, metabolic pathways, and tracer experiments. This article delves into the biological activity of this compound, exploring its roles, applications, and relevant research findings.

Role in Protein Synthesis

As an essential amino acid, L-Valine plays a critical role in protein synthesis and metabolic pathways. The acetylation of L-Valine to form this compound not only improves its solubility and stability but also facilitates its tracking in metabolic studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This tracking capability is crucial for understanding protein interactions and dynamics within biological systems .

Metabolic Pathways

This compound is involved in several metabolic processes:

- Amino Acid Metabolism : It participates in amino acid catabolism and can influence the bioavailability of other amino acids. Studies have shown that bacteria in the gut can modulate the metabolism of essential amino acids like valine, affecting their systemic circulation .

- Trophic Position Estimation : The nitrogen-15 label allows researchers to estimate trophic positions in ecological studies, as nitrogen isotopes tend to accumulate in organisms higher up the food chain .

Interaction with Other Compounds

The compound's interaction with other amino acids and proteins is significant for understanding its biological activity. For example, this compound can be compared with other related compounds to highlight its unique features:

| Compound Name | Molecular Formula | Molecular Weight | Unique Aspects |

|---|---|---|---|

| N-Acetyl-L-Leucine | C7H13NO3 | 160.18 g/mol | Larger side chain than valine |

| N-Acetyl-L-Isoleucine | C7H13NO3 | 160.18 g/mol | Branched structure affecting metabolism |

| L-Valine | C5H11NO2 | 117.14 g/mol | Essential amino acid without isotopic labeling |

The stable isotope labeling provides enhanced tracking capabilities compared to non-labeled forms, making it a valuable tool for biochemical research .

Case Studies

- Metabolic Tracing : In a study examining muscle recovery post-exercise, this compound was utilized as a tracer to investigate how branched-chain amino acids (BCAAs) influence muscle protein synthesis and insulin signaling pathways. The incorporation of nitrogen-15 allowed for detailed tracking of these interactions within biological systems .

- Ecological Impact : Research utilizing nitrogen isotopes has highlighted the importance of this compound in estimating trophic levels among marine organisms. By analyzing δ15N values, researchers can infer dietary relationships and energy flow within ecosystems .

- Amino Acid Catabolism : A study focusing on the catabolism of essential amino acids revealed that gut microbiota significantly contribute to the metabolism of compounds like this compound, emphasizing its role in nutrient bioavailability .

Experimental Applications

The incorporation of this compound into experimental designs has proven beneficial in various fields:

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Acetyl-L-Valine-<sup>15</sup>N with high isotopic purity?

- Methodological Answer : Synthesis of <sup>15</sup>N-labeled compounds requires precise control of isotopic precursors and reaction conditions. For N-Acetyl-L-Valine-<sup>15</sup>N, start with L-Valine-<sup>15</sup>N (synthesized via enzymatic or chemical incorporation of <sup>15</sup>N isotopes) and acetylate using acetic anhydride under anhydrous conditions. Purification via recrystallization or HPLC ensures isotopic purity (>98%). Monitor isotopic enrichment using <sup>15</sup>N NMR or mass spectrometry (MS) .

Q. Which analytical techniques are critical for characterizing N-Acetyl-L-Valine-<sup>15</sup>N?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : <sup>15</sup>N NMR confirms isotopic labeling and structural integrity. Compare chemical shifts with unlabeled analogs .

- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment and detects impurities. Use electrospray ionization (ESI) for accurate mass determination .

- Infrared Spectroscopy (IR) : Validate functional groups (e.g., acetyl and carboxylate) to ensure proper derivatization .

Q. How should researchers design experiments to track N-Acetyl-L-Valine-<sup>15</sup>N in metabolic studies?

- Methodological Answer : Integrate the compound into tracer studies by administering it to cell cultures or model organisms. Use liquid chromatography-tandem MS (LC-MS/MS) to quantify <sup>15</sup>N incorporation into downstream metabolites. Include negative controls (unlabeled N-Acetyl-L-Valine) to distinguish isotopic signals. Follow NIH guidelines for preclinical reporting to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic enrichment data when using N-Acetyl-L-Valine-<sup>15</sup>N?

- Methodological Answer : Discrepancies may arise from incomplete purification, isotopic dilution, or matrix effects.

- Cross-validation : Compare results from <sup>15</sup>N NMR, MS, and elemental analysis .

- Statistical rigor : Apply ANOVA or Bayesian modeling to assess variability. Report confidence intervals per NIH preclinical guidelines .

- Controlled replication : Repeat experiments under identical conditions to isolate technical vs. biological variability .

Q. What strategies optimize the use of N-Acetyl-L-Valine-<sup>15</sup>N in protein structure determination?

- Methodological Answer : Incorporate the labeled compound into recombinant proteins via bacterial expression systems (e.g., <sup>15</sup>N-labeled media). For NMR-based structural studies:

- Use heteronuclear single quantum coherence (HSQC) to assign backbone amide signals.

- Combine with <sup>13</sup>C labeling for multidimensional experiments.

- Validate structural models against crystallographic data, as demonstrated for <sup>15</sup>N-labeled azolo-azines .

Q. How can isotopic dilution be minimized in flux analysis studies using N-Acetyl-L-Valine-<sup>15</sup>N?

- Methodological Answer :

- Pulse-chase protocols : Limit exposure time to the labeled compound to reduce dilution by endogenous pools.

- Compartmental modeling : Use software like INCA to correct for isotopic dilution in metabolic networks.

- Cell synchronization : Apply to homogeneous cell populations to standardize metabolic states .

Q. Methodological Best Practices

Q. What safety protocols are essential when handling N-Acetyl-L-Valine-<sup>15</sup>N in the laboratory?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear gloves, lab coats, and safety goggles. Avoid inhalation or skin contact .

- Waste disposal : Segregate <sup>15</sup>N-labeled waste and follow institutional guidelines for isotopic disposal.

- Emergency procedures : For spills, use absorbent materials and decontaminate with ethanol/water mixtures .

Q. How should researchers report the use of N-Acetyl-L-Valine-<sup>15</sup>N in publications?

- Methodological Answer :

- Methods section : Detail synthesis protocols, isotopic purity, and analytical validation (e.g., "NMR spectra provided in Supporting Information").

- Data availability : Deposit raw spectra and MS data in repositories like Zenodo or institutional databases.

- Ethical compliance : Declare adherence to NIH preclinical guidelines, including animal welfare and statistical reporting .

Properties

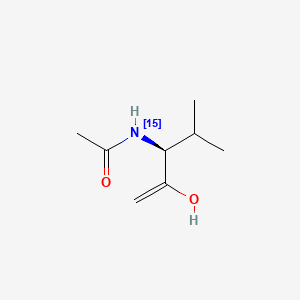

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N-[(3S)-2-hydroxy-4-methylpent-1-en-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO2/c1-5(2)8(6(3)10)9-7(4)11/h5,8,10H,3H2,1-2,4H3,(H,9,11)/t8-/m0/s1/i9+1 |

InChI Key |

LWLMDAHVAJIJAT-DMSOPOIOSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=C)O)[15NH]C(=O)C |

Canonical SMILES |

CC(C)C(C(=C)O)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.